4-Nitrophénylglyoxal

Vue d'ensemble

Description

4-Nitrophenylglyoxal (4-NPG) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. 4-NPG is a derivative of glyoxal, which is a simple aldehyde that is used in the production of resins, polymers, and other industrial chemicals. 4-NPG is a versatile compound that has numerous applications in biochemical and physiological research.

Applications De Recherche Scientifique

Recherche biochimique

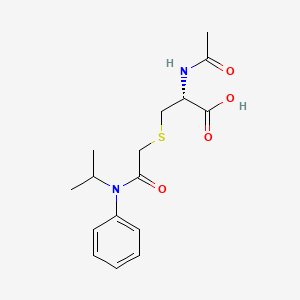

4-Nitrophénylglyoxal: est largement utilisé comme réactif pour la détection des aldéhydes et des cétones. Il réagit avec ces composés pour former des bases de Schiff, qui sont identifiables par spectroscopie UV ou analyse de fluorescence. Cette application est cruciale pour l'étude de la cinétique des réactions des aldéhydes et des cétones et la compréhension des mécanismes de formation des bases de Schiff {svg_1}.

Analyse de la structure et de la fonction des enzymes

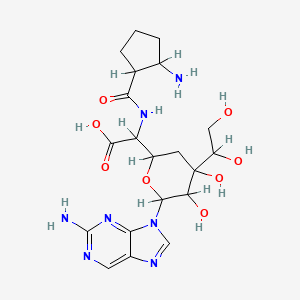

En enzymologie, This compound joue un rôle important dans l'examen de la structure et de la fonction des enzymes qui catalysent des réactions impliquant des aldéhydes et des cétones. En formant des bases de Schiff avec ces enzymes, les chercheurs peuvent étudier leurs sites actifs et leurs mécanismes catalytiques {svg_2}.

Études cinétiques

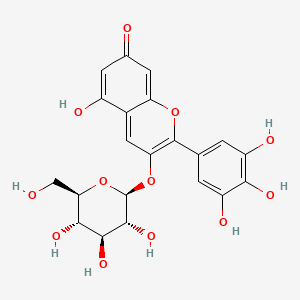

Le composé est utilisé pour étudier la cinétique des réactions entre les aldéhydes et les cétones. La formation de bases de Schiff permet de surveiller les vitesses de réaction et fournit des informations sur les mécanismes réactionnels {svg_3}.

Synthèse chimique

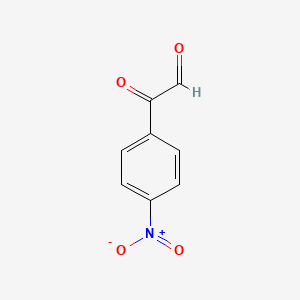

This compound: est impliqué dans des réactions domino avec d'autres composés comme les pyrazol-5-amines, conduisant à la synthèse de structures complexes telles que les pyrazolo-fusionnés 1,7-naphthyridines, 1,3-diazocanes et pyrroles. Ces réactions sont importantes pour la création de nouveaux composés ayant des applications potentielles en pharmacie et en science des matériaux {svg_4}.

Chimie analytique

Il sert d'outil analytique pour la détermination colorimétrique de diverses biomolécules. Par exemple, une nouvelle méthode colorimétrique utilisant This compound a été développée pour la détermination de la créatine phosphokinase, une enzyme importante dans le métabolisme musculaire {svg_5}.

Études de modification chimique

Les chercheurs utilisent This compound pour la modification chimique des acides aminés et des protéines. Ceci est particulièrement utile pour étudier la réactivité des groupes guanidino dans les molécules biologiques et peut conduire au développement de biomolécules modifiées avec des propriétés améliorées {svg_6}.

Sondage des interactions protéiques

La capacité de This compound à réagir avec des résidus d'acides aminés spécifiques dans les protéines en fait un outil précieux pour sonder les interactions protéine-protéine et protéine-ligand. Cela peut aider à cartographier les sites d'interaction et à comprendre les bases moléculaires de ces interactions {svg_7}.

Chimie médicinale

En chimie médicinale, This compound est utilisé pour modifier les pharmacophores et améliorer l'activité ou la spécificité des candidats médicaments. Sa réactivité avec divers groupes fonctionnels permet d'ajuster finement les propriétés des médicaments {svg_8}.

Mécanisme D'action

Target of Action

The primary targets of 4-Nitrophenylglyoxal (4-NPG) are aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, and their detection and analysis are essential in scientific research .

Mode of Action

4-NPG interacts with its targets (aldehydes and ketones) through a nucleophilic addition-elimination reaction , leading to the formation of Schiff bases . This reaction involves the transfer of a proton from the hydrazine group of 4-NPG to the carbonyl group of an aldehyde or ketone .

Biochemical Pathways

The formation of Schiff bases by 4-NPG affects the biochemical pathways involving aldehydes and ketones . The Schiff bases formed can be detected through UV spectroscopy or fluorescence analysis, providing insights into the kinetics of aldehyde and ketone reactions and the mechanisms underlying Schiff base formation .

Pharmacokinetics

It’s known that 4-npg is soluble in water and organic solvents , which could influence its bioavailability and distribution.

Result of Action

The result of 4-NPG’s action is the formation of Schiff bases, which can be detected and analyzed . This has been utilized in scientific research to investigate the structure and function of enzymes involved in catalyzing aldehyde and ketone reactions .

Action Environment

The action of 4-NPG can be influenced by environmental factors. For instance, it has been found that a dihydrate form of 4-NPG is in equilibrium with a monohydrate in the presence of water . . Therefore, the presence of water and possibly other environmental factors could influence the action, efficacy, and stability of 4-NPG.

Analyse Biochimique

Biochemical Properties

4-Nitrophenylglyoxal plays a significant role in biochemical reactions, particularly in the detection and analysis of aldehydes and ketones. It interacts with aldehydes and ketones to form Schiff bases through a nucleophilic addition-elimination reaction. This reaction involves the carbonyl group of an aldehyde or ketone and the hydrazine group of 4-Nitrophenylglyoxal. During this process, a proton is transferred from the hydrazine group to the carbonyl group, resulting in the formation of the Schiff base . This interaction is crucial for investigating the kinetics of aldehyde and ketone reactions and examining the structure and function of enzymes involved in catalyzing these reactions .

Cellular Effects

4-Nitrophenylglyoxal influences various types of cells and cellular processes. It affects cell function by interacting with cellular components involved in aldehyde and ketone metabolism. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by forming Schiff bases with aldehydes and ketones present in the cellular environment . These interactions can lead to changes in cellular activities and functions, highlighting the importance of 4-Nitrophenylglyoxal in biochemical research.

Molecular Mechanism

The molecular mechanism of 4-Nitrophenylglyoxal involves the formation of Schiff bases through a nucleophilic addition-elimination reaction. This reaction occurs between the carbonyl group of an aldehyde or ketone and the hydrazine group of 4-Nitrophenylglyoxal. The proton transfer from the hydrazine group to the carbonyl group results in the formation of the Schiff base . This mechanism is essential for understanding how 4-Nitrophenylglyoxal exerts its effects at the molecular level, including its interactions with biomolecules and its role in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenylglyoxal can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. 4-Nitrophenylglyoxal is known to form hydrates in certain solvents, which can influence its reactivity and stability . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing valuable insights into the temporal dynamics of 4-Nitrophenylglyoxal’s biochemical interactions.

Dosage Effects in Animal Models

The effects of 4-Nitrophenylglyoxal vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, 4-Nitrophenylglyoxal may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

4-Nitrophenylglyoxal is involved in metabolic pathways related to aldehyde and ketone metabolism. It interacts with enzymes and cofactors that catalyze the formation of Schiff bases. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways involving 4-Nitrophenylglyoxal is crucial for elucidating its role in biochemical processes.

Transport and Distribution

Within cells and tissues, 4-Nitrophenylglyoxal is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The transport and distribution of 4-Nitrophenylglyoxal are important factors that determine its biochemical activity and effects on cellular functions.

Subcellular Localization

4-Nitrophenylglyoxal exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct 4-Nitrophenylglyoxal to specific compartments or organelles within the cell

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKBBGIGNSVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198004 | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4974-57-6 | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction mechanism of 4-nitrophenylglyoxal with urea derivatives?

A1: 4-Nitrophenylglyoxal reacts with various urea derivatives, including N-hydroxyurea [], N-alkoxy-N’-arylureas, and N-alkoxy-N’-alkylureas [], through a condensation reaction. This reaction primarily yields imidazolidin-2-one derivatives. The reaction mechanism likely involves the nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the glyoxal, followed by cyclization and dehydration steps.

Q2: Is the reaction of 4-nitrophenylglyoxal with urea derivatives stereoselective?

A2: Yes, the research indicates a significant degree of stereoselectivity in these reactions. For instance, when reacting with N-hydroxyurea, the reaction primarily yields the diastereomer of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one with cis-orientation of the OH-groups []. Similarly, reactions with N-alkoxyureas selectively form diastereomers of 3-alkoxy-4S,5S-dihydroxyimidazolidin-2-ones []. This selectivity likely arises from steric and electronic factors influencing the transition state of the cyclization step.

Q3: Besides urea derivatives, does 4-nitrophenylglyoxal react with other nucleophiles?

A3: Yes, the research demonstrates that 4-nitrophenylglyoxal also reacts with 2-methylfuran []. This reaction, occurring in an acetic acid medium, selectively forms 2-hydroxy-2-(5-methylfuran-2-yl)-1-(4-nitrophenyl)ethanone. This example suggests that 4-nitrophenylglyoxal can react with a variety of nucleophiles beyond urea derivatives, potentially leading to diverse chemical scaffolds.

Q4: Has the structure of compounds derived from 4-nitrophenylglyoxal been confirmed?

A4: Yes, researchers have employed X-ray structural analysis to confirm the structures of specific imidazolidin-2-one derivatives synthesized using 4-nitrophenylglyoxal. For example, the structures of 3-propyloxy-4S,5S-dihydroxy-1-methyl-5-(4-nitrophenyl)imidazolidin-2-one and 3-n-butyloxy-4S,5S-dihydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)imidazolidin-2-one were unequivocally determined using this technique [].

Q5: Are there any known biological applications of 4-nitrophenylglyoxal?

A5: While the provided research primarily focuses on the synthetic chemistry of 4-nitrophenylglyoxal, one study [] investigates its use in probing the structure and function of the enzyme mannanase Man23. 4-Nitrophenylglyoxal is known to modify arginine residues in proteins. The study found that 4-nitrophenylglyoxal inhibited Man23 activity, suggesting the involvement of arginine residues in the enzyme's catalytic mechanism. This finding highlights the potential of 4-nitrophenylglyoxal as a chemical probe for studying biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)